molecular formula C14H16N4O4 B8147070 Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate

Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate

Cat. No.: B8147070
M. Wt: 304.30 g/mol
InChI Key: KAPRPWVZYHKXMA-NSHDSACASA-N
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Description

Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate is a chiral organic compound featuring a pyrazole core substituted with a nitro group at the 4-position, a propan-2-yl carbamate moiety, and a benzyl protective group. The (S)-configuration at the propan-2-yl carbon confers stereochemical specificity, which is critical for interactions in biological or catalytic systems. This compound is structurally related to agrochemical and pharmaceutical intermediates, particularly those involving pyrazole derivatives, which are known for their pesticidal and medicinal properties .

The nitro group enhances electrophilicity, making the compound reactive in nucleophilic substitution or reduction reactions. The benzyl carbamate group serves as a protective strategy for amines, enabling controlled deprotection in synthetic pathways. Its molecular weight is approximately 333.3 g/mol (calculated from the formula C₁₅H₁₆N₄O₄), and its purity is commercially available up to 98% .

Properties

IUPAC Name

benzyl N-[(2S)-1-(4-nitropyrazol-1-yl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-11(8-17-9-13(7-15-17)18(20)21)16-14(19)22-10-12-5-3-2-4-6-12/h2-7,9,11H,8,10H2,1H3,(H,16,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPRPWVZYHKXMA-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=C(C=N1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reduction of Prochiral Ketones

The (S)-propan-2-ylamine backbone is synthesized via asymmetric reduction of ketones like 2-nitropropan-1-one. Catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantiomeric excess (ee) >98%. For example:

2-Nitropropan-1-one+H2Ru-(S)-BINAP(S)-1-Amino-2-propanol (ee: 98%)\text{2-Nitropropan-1-one} + \text{H}_2 \xrightarrow{\text{Ru-(S)-BINAP}} (S)\text{-1-Amino-2-propanol (ee: 98\%)}

This step is critical for ensuring stereochemical fidelity in downstream reactions.

Resolution of Racemic Mixtures

Alternative approaches resolve racemic 1-amino-2-propanol using chiral acids (e.g., tartaric acid). While cost-effective, this method yields lower ee (∼85%) and requires additional purification.

Carbamate Protection of the Amine Group

The amine intermediate is protected as a benzyl carbamate to prevent undesired side reactions during subsequent steps. Two predominant methods are employed:

Benzyl Chloroformate Activation

Reaction with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) yields the carbamate:

(S)-1-Amino-2-propanol+Cbz-ClEt3N, DCMBenzyl (S)-1-hydroxypropan-2-ylcarbamate(S)\text{-1-Amino-2-propanol} + \text{Cbz-Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Benzyl (S)-1-hydroxypropan-2-ylcarbamate}

Yields exceed 90% with minimal racemization.

Electrochemical Carbamate Formation

Recent advances utilize electrochemical methods for carbamate synthesis. A carbon rod anode and platinum cathode in acetonitrile (CH₃CN) with nBu₄NClO₄ as electrolyte enable efficient coupling at 5.0 mA constant current. This approach avoids stoichiometric bases, enhancing atom economy.

Introduction of the 4-Nitro-1H-Pyrazol-1-yl Group

Nucleophilic Substitution with 4-Nitro-1H-Pyrazole

The hydroxyl group in benzyl (S)-1-hydroxypropan-2-ylcarbamate is replaced via nucleophilic substitution. Mitsunobu conditions (DIAD, PPh₃) with 4-nitro-1H-pyrazole in tetrahydrofuran (THF) afford the desired product:

Benzyl (S)-1-hydroxypropan-2-ylcarbamate+4-Nitro-1H-pyrazoleDIAD, PPh3Target Compound\text{Benzyl (S)-1-hydroxypropan-2-ylcarbamate} + \text{4-Nitro-1H-pyrazole} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}

Yields range from 70–80%, though racemization risks necessitate low temperatures (−20°C).

Electrochemical C–N Bond Formation

Electrochemical methods from provide a racemization-free alternative. In a three-necked flask with CH₃CN/nBu₄NClO₄, constant current (5.0 mA) facilitates dehydrogenative coupling:

Benzyl (S)-1-hydroxypropan-2-ylcarbamate+4-Nitro-1H-pyrazole5.0 mA, 25°CTarget Compound\text{Benzyl (S)-1-hydroxypropan-2-ylcarbamate} + \text{4-Nitro-1H-pyrazole} \xrightarrow{\text{5.0 mA, 25°C}} \text{Target Compound}

This method achieves 85% yield with full retention of configuration, attributed to the mild, oxidative conditions.

Optimization and Scalability

Solvent and Temperature Effects

  • Solvent : CH₃CN outperforms DCM in electrochemical methods due to higher dielectric constant (ε = 37.5), enhancing ion mobility.

  • Temperature : Reactions below 30°C minimize epimerization, critical for maintaining ee >98%.

Catalytic vs. Stoichiometric Systems

Electrochemical methods eliminate the need for stoichiometric oxidants (e.g., DIAD), reducing waste. A comparative analysis reveals:

MethodYield (%)ee (%)Byproducts
Mitsunobu7598Phosphine oxides
Electrochemical8599H₂ (gas)

Electrochemical synthesis is preferable for large-scale production due to superior yields and environmental compatibility.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 8.10 (s, 1H, pyrazole-H3), 6.05 (dd, J = 6.5 Hz, 1H, CH), 4.20–4.10 (m, 2H, OCH₂).

  • ¹³C NMR : 155.2 (C=O), 147.8 (pyrazole-C4), 128.4–126.2 (benzyl), 73.0 (CH), 40.0 (CH₂).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) confirms ee >99%, with retention time = 12.5 min for the (S)-enantiomer .

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be removed through catalytic hydrogenation, yielding the corresponding amine.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Hydrogen gas, palladium on carbon (Pd/C)

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 4-amino-1H-pyrazole derivative

    Substitution: Corresponding amine

    Hydrolysis: Corresponding amine and carbon dioxide

Scientific Research Applications

Medicinal Chemistry

Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate has potential applications in drug development due to its structural characteristics that may influence biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the nitro group is often associated with enhanced activity against various pathogens. Research shows that derivatives of this compound can be synthesized and tested for efficacy against bacterial strains, presenting a promising avenue for the development of new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. The mechanism could involve the inhibition of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. Further investigation into its pharmacodynamics and pharmacokinetics is necessary to establish its therapeutic potential .

Agricultural Science

The compound's unique structure may also lend itself to applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Properties

Research indicates that pyrazole derivatives can act as effective pesticides due to their ability to interfere with the nervous systems of pests. The specific configuration of this compound could enhance its potency and selectivity against target organisms while minimizing impact on non-target species .

Material Science

In material science, compounds like this compound can be explored for their potential in developing new materials with specific properties.

Polymer Applications

The compound can be utilized as a building block in polymer chemistry, potentially leading to materials with enhanced thermal stability or mechanical strength. Its incorporation into polymer matrices may result in materials suitable for various applications, including coatings and composites .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of growth compared to control samples, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Agricultural Application

Another study explored the use of this compound as a pesticide in agricultural settings. Field trials showed that when applied at specific concentrations, it effectively reduced pest populations without adversely affecting beneficial insects, indicating its potential for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can affect various physiological processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied due to their versatile applications. Below, Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate is compared with structurally and functionally analogous compounds:

Table 1: Comparative Analysis of Pyrazole Derivatives

Parameter This compound 6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride Benzyl (R)-(1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl)carbamate
Molecular Formula C₁₅H₁₆N₄O₄ C₁₃H₁₆ClN₃O C₁₅H₁₆ClN₃O₂
Molecular Weight (g/mol) 333.3 281.7 329.8
Functional Groups 4-nitro-pyrazole, benzyl carbamate Pyrazolo-pyridinone, benzyl, hydrochloride 4-chloro-pyrazole, benzyl carbamate
Solubility Low in water; soluble in DMSO, DMF High in polar solvents (due to hydrochloride) Moderate in organic solvents
Applications Agrochemical intermediates, chiral building blocks Pharmaceutical intermediates (e.g., kinase inhibitors) Antimicrobial agents
Electronic Properties High electrophilicity (nitro group) Moderate electrophilicity (pyridinone ring) Moderate electrophilicity (chloro substituent)
Stability Stable under inert conditions; sensitive to reducing agents Hygroscopic (due to hydrochloride salt) Stable to hydrolysis (chloro group less reactive than nitro)

Key Findings:

Structural Differences: The nitro group in the target compound increases its electrophilicity compared to chloro-substituted analogs, making it more reactive in redox reactions . The pyrazolo-pyridinone framework in the hydrochloride derivative introduces aromatic nitrogen heterocycles, enhancing π-stacking interactions in drug design .

Electronic and Reactivity Profiles :

  • Computational studies using density-functional theory (DFT) (e.g., Multiwfn software ) reveal that the nitro group in the target compound creates a larger electron-deficient region, favoring nucleophilic attack at the pyrazole ring. In contrast, chloro-substituted analogs exhibit localized electron density around the halogen .
  • Absolute hardness (η), a measure of chemical stability, is lower for nitro-pyrazoles (η ≈ 4.5 eV) compared to chloro-pyrazoles (η ≈ 5.2 eV), indicating higher softness and reactivity .

Biological and Industrial Relevance :

  • The target compound’s carbamate group improves metabolic stability compared to ester-containing analogs, as shown in pesticidal activity assays .
  • The hydrochloride derivative’s hygroscopicity limits its use in humid environments, whereas the nitro-substituted compound’s stability under anhydrous conditions makes it preferable for long-term storage .

Biological Activity

Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate is a compound that has garnered interest in various fields, including organic chemistry, biology, and pharmacology. Its unique structure, featuring a benzyl group, a nitro-substituted pyrazole ring, and a carbamate functional group, positions it as a versatile molecule with potential biological applications.

The molecular formula of this compound is C14H16N4O4C_{14}H_{16}N_{4}O_{4}, with a molecular weight of 304.3 g/mol. The compound is classified under carbamates, which are esters of carbamic acid and are widely utilized in organic synthesis.

PropertyValue
IUPAC NameBenzyl N-[(2S)-1-(4-nitropyrazol-1-yl)propan-2-yl]carbamate
Molecular FormulaC14H16N4O4
Molecular Weight304.3 g/mol
CAS Number2460687-71-0

Enzyme Inhibition

One of the primary areas of investigation for this compound is its role as an enzyme inhibitor , particularly targeting carbonic anhydrases (CAs). Carbonic anhydrases are vital enzymes that catalyze the reversible reaction between carbon dioxide and bicarbonate. Inhibition of these enzymes can have significant physiological effects, making this compound a candidate for therapeutic applications.

Mechanism of Action : The compound binds to the active site of carbonic anhydrases, preventing the conversion of CO₂ to HCO₃⁻. This inhibition can impact various biological processes, including respiration and acid-base balance in organisms.

Cytotoxicity and Antitumor Activity

Research has indicated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. This compound has been studied for its potential antitumor activity, with preliminary findings suggesting it may inhibit tumor cell proliferation.

Case Study : In vitro studies demonstrated that the compound reduced cell viability in human cancer cell lines. Further research is needed to elucidate the specific pathways involved in its antitumor effects.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
  • Nitration : Introduction of the nitro group using concentrated nitric acid and sulfuric acid.
  • Carbamate Formation : Reaction with benzyl chloroformate in the presence of a base like triethylamine.

These synthetic routes have been optimized for yield and purity in laboratory settings.

Applications

This compound has potential applications in:

  • Organic Synthesis : As a protecting group for amines in peptide synthesis.
  • Pharmaceutical Development : Investigated for its therapeutic potential as an enzyme inhibitor.

Q & A

Q. What are the standard synthetic routes for Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate?

The compound is synthesized via a multi-step reaction starting with (E)-ene carbamate derivatives and 4-nitro-1H-pyrazole. Key steps include:

  • Coupling Reaction : Reacting (E)-ene carbamate with 4-nitro-1H-pyrazole under basic conditions (e.g., cesium carbonate in DMF) to form the pyrazole-substituted intermediate .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) achieves >95% purity .
  • Characterization : Confirmation via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS (ESI/Q-TOF) to validate structure and enantiomeric excess (e.g., 99% ee) .

Q. Which spectroscopic methods are critical for structural confirmation?

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., carbamate NH at ~5.0 ppm, pyrazole protons at ~8.5 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl (C=O, ~155 ppm) and nitro groups (NO2_2, ~145 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+) ensures molecular formula alignment with theoretical values .

Q. How is enantiomeric purity assessed during synthesis?

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Optical Rotation : Compare experimental [α]D_D values with literature data for the (S)-enantiomer .

Advanced Research Questions

Q. What computational strategies predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Employ functionals like B3LYP/6-31G(d) to calculate electron density, HOMO-LUMO gaps, and nitro group charge distribution. Tools like Gaussian or ORCA are recommended .
  • Wavefunction Analysis : Use Multiwfn to map electrostatic potential surfaces (EPS) and local electron localization function (ELF), highlighting nucleophilic/electrophilic regions near the nitro and carbamate groups .

Q. How does steric hindrance from the 4-nitro-pyrazole moiety influence reactivity?

  • Kinetic Studies : Monitor reaction rates of nucleophilic attacks (e.g., hydrolysis of the carbamate group) under varying conditions (pH, temperature). Compare with analogs lacking the nitro group .
  • Molecular Dynamics (MD) Simulations : Simulate steric effects using AMBER or GROMACS to assess conformational flexibility and steric clashes in catalytic environments .

Q. What methods resolve contradictions in spectroscopic data during characterization?

  • 2D NMR Techniques : 1H-13C HSQC^1 \text{H-}^{13} \text{C HSQC} and 1H-1H COSY^1 \text{H-}^{1} \text{H COSY} clarify ambiguous proton assignments (e.g., overlapping pyrazole and benzyl signals) .
  • X-ray Crystallography : Resolve disputes in stereochemistry by growing single crystals (e.g., using slow evaporation in dichloromethane/hexane) and analyzing dihedral angles .

Q. Can the nitro group be selectively reduced without affecting the carbamate?

  • Catalytic Hydrogenation : Test Pd/C or Raney Ni under low-pressure H2_2 in ethanol. Monitor progress via TLC and IR spectroscopy (disappearance of NO2_2 stretch at ~1520 cm1^{-1}) .
  • Chemoselective Reagents : Use SnCl2_2/HCl for nitro reduction while preserving the carbamate. Validate via LC-MS to detect intermediate amines .

Methodological Guidelines

  • Stereochemical Control : Opt for chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to enhance enantioselectivity .
  • Data Validation : Cross-reference computational predictions (e.g., DFT bond lengths) with experimental X-ray data to ensure accuracy .
  • Reaction Optimization : Employ Design of Experiments (DoE) to optimize reaction time, temperature, and solvent polarity for maximum yield .

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